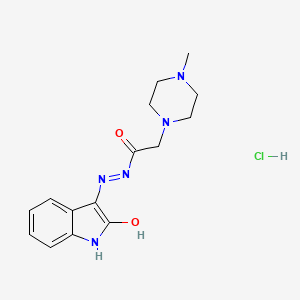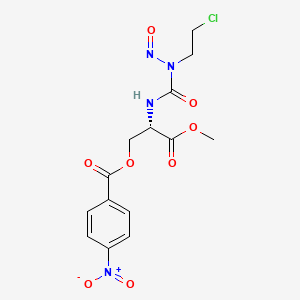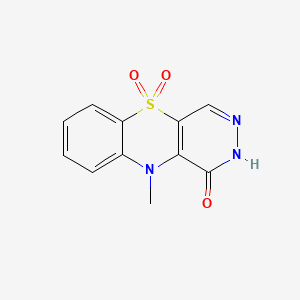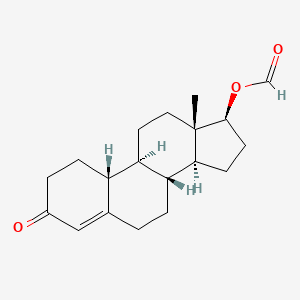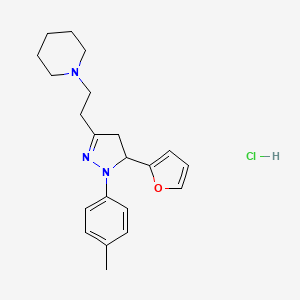
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is a chemical compound that belongs to the pyrazoline class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting pyrazoline is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and dihydropyrazoline derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes and sensors.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as DNA and proteins makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound can also intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-
- Pyrazoline, 5-(2-furyl)-3-(2-(pyrrolidino)ethyl)-1-(p-tolyl)-
- Pyrazoline, 5-(2-furyl)-3-(2-(dimethylamino)ethyl)-1-(p-tolyl)-
Uniqueness
Compared to similar compounds, Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the piperidinoethyl group enhances its solubility and bioavailability, making it a more effective agent in various applications.
Propiedades
Número CAS |
102129-30-6 |
|---|---|
Fórmula molecular |
C21H28ClN3O |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
1-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-7-9-19(10-8-17)24-20(21-6-5-15-25-21)16-18(22-24)11-14-23-12-3-2-4-13-23;/h5-10,15,20H,2-4,11-14,16H2,1H3;1H |
Clave InChI |
SRNNYSKCWCVBKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=CO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


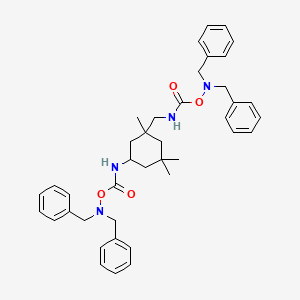
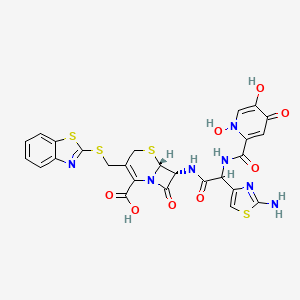

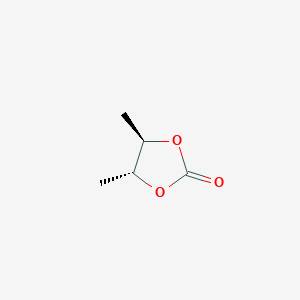
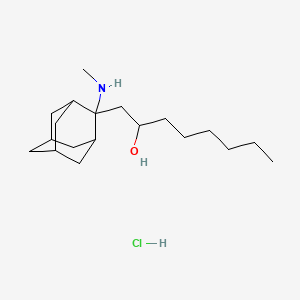
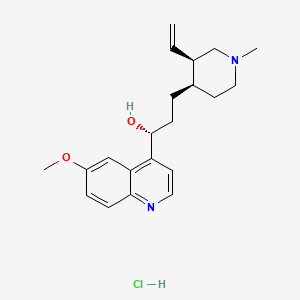
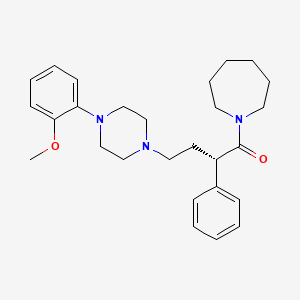

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
